1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea
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Overview
Description
1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is an organic compound with the molecular formula C20H15ClN2O2 It is characterized by the presence of a benzoyl group and a chlorophenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 4-benzoylaniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials with specific properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Benzoylphenyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.
1-(4-Benzoylphenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents.
Properties
IUPAC Name |
1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOWWCYUYVYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359730 |
Source
|
Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102023-64-3 |
Source
|
Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BENZOYLPHENYL)-3-(4-CHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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